(R)-6-chlorochroman-3-amine hydrochloride
Description
Significance of the Chroman Scaffold in Medicinal Chemistry and Organic Synthesis
The chroman scaffold, a heterocyclic moiety composed of a benzene (B151609) ring fused to a dihydropyran ring, is a structure of significant interest in the fields of medicinal chemistry and organic synthesis. nih.govnih.gov Recognized as a privileged structure, the chroman framework is a core component of a wide array of naturally occurring compounds and synthetic molecules with diverse and potent pharmacological activities. acs.orgresearchgate.net Its derivatives have been explored for a range of therapeutic applications, including but not limited to, anti-inflammatory, antioxidant, and anticancer agents. researchgate.netresearchgate.net
In medicinal chemistry, the chroman-4-one, a close relative of chroman, serves as a versatile building block for the design and synthesis of novel lead compounds. nih.govnih.gov The structural modifications at various positions of the chroman ring, such as substitutions at the C-2 and C-3 positions, can lead to significant variations in biological activity. nih.gov For instance, the introduction of methoxyphenyl or amine derivatives can yield potent antioxidant compounds. nih.gov The chromone (B188151) scaffold, another related structure, is also considered a privileged scaffold in drug discovery. acs.orgresearchgate.net
The synthesis of chroman derivatives is an active area of research in organic chemistry. organic-chemistry.org Various synthetic methodologies have been developed to access these valuable scaffolds, including visible light-induced radical cascade cyclization and organophotoredox catalysis. researchgate.net These methods allow for the construction of highly functionalized chroman-4-one scaffolds, which are important intermediates for the synthesis of more complex molecules. researchgate.net The development of efficient and enantioselective synthetic routes to chiral chromans remains a key objective for organic chemists. organic-chemistry.org
Overview of Chiral Amine Motifs in Bioactive Compounds
Chiral amines are fundamental building blocks in a vast number of high-value molecules, with a significant presence in pharmaceuticals, agrochemicals, and specialty chemicals. nih.gov It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals feature a chiral amine moiety. wiley.com The stereochemistry of these amine groups is often crucial for the biological activity and selectivity of the molecule. The specific three-dimensional arrangement of atoms in a chiral amine can dictate its interaction with biological targets such as enzymes and receptors.
The synthesis of enantiomerically pure amines is a significant challenge and a highly sought-after transformation in organic synthesis. wiley.com Traditional chemical methods for producing single-enantiomer amines can be limited by the need for protecting groups, harsh reaction conditions, or the use of expensive and potentially toxic transition metal catalysts. wiley.com To overcome these limitations, biocatalytic methods employing enzymes have emerged as a powerful alternative. nih.govwiley.com Engineered enzymes, such as transaminases and oxidases, can offer high efficiency and stereoselectivity under milder, more sustainable conditions. nih.gov These biocatalytic approaches are increasingly being used for the synthesis of complex chiral pharmaceutical intermediates. nih.gov
The development of asymmetric catalytic methods to construct chiral centers with high stereoselectivity is of great research value. acs.org Chiral nitriles, which can be readily converted to chiral amines, are also valuable structural motifs found in numerous pharmaceuticals and natural products. acs.org
Introduction to (R)-6-chlorochroman-3-amine Hydrochloride within the Chroman-3-amine (B1202177) Class
Within the broader class of chroman derivatives, chroman-3-amines represent a significant subclass. The introduction of an amine group at the 3-position of the chroman scaffold provides a key functional handle for further chemical modification and can impart important biological properties. The specific compound, this compound, is a member of this class, characterized by a chlorine atom at the 6-position of the chroman ring and an amine group at the 3-position with a defined (R)-stereochemistry. The hydrochloride salt form is often used to improve the stability and handling of the compound.
While extensive research on this specific molecule is not widely published in top-tier journals, its chemical structure suggests its potential as a building block in the synthesis of more complex molecules for medicinal chemistry research. The presence of the chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially affecting its biological activity and metabolic stability. The chiral amine at the 3-position is a critical feature, as the stereochemistry of this group can be a key determinant of a molecule's biological function.
Below is a data table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₁₁Cl₂NO |
| Molecular Weight | 220.10 g/mol |
| CAS Number | Not explicitly available for the (R)-enantiomer hydrochloride, but the racemic hydrochloride is 54444-99-4. bldpharm.comcymitquimica.com |
| Chirality | (R) |
| Form | Hydrochloride salt |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(3R)-6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 |
InChI Key |
YIPPXNAWFXXHHD-DDWIOCJRSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2)Cl)N.Cl |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Modifications of R 6 Chlorochroman 3 Amine Hydrochloride Analogues
Investigation of Substituent Effects on the Chroman Core and Amine Moiety
The biological activity of chroman-3-amine (B1202177) derivatives is highly sensitive to substitutions on both the aromatic ring system and the exocyclic amine. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and stereochemistry, which in turn govern its interaction with biological targets.
The introduction of halogen atoms is a well-established strategy in drug design to modulate a molecule's activity, metabolic stability, and pharmacokinetic properties. The presence of a chlorine atom at the C-6 position of the chroman ring in (R)-6-chlorochroman-3-amine is a key feature that significantly influences its biological profile.
Halogenation, particularly with an electronegative atom like chlorine, can alter the electronic character of the aromatic ring, influencing its interaction with protein targets through halogen bonds or modified hydrophobic interactions. This substitution can enhance binding affinity and potency. For instance, in studies of related heterocyclic structures like 1-phenylbenzazepines, the inclusion of a 6-chloro group was found to enhance affinity for the D1 receptor. vader-bg.com Similarly, some halogenated derivatives of the drug tacrine (B349632) have demonstrated greater potency and selectivity as acetylcholinesterase inhibitors compared to the non-halogenated parent compound. pharmtech.com The presence of halogen atoms in a molecule often enhances various biological activities, making halogenation a critical tool for drug optimization. reddit.com
The chlorine at C-6 increases the lipophilicity of the molecule, which can affect its ability to cross cellular membranes. Studies on halogenated flavonoids have shown that such derivatives can more easily penetrate the hydrophobic core of lipid membranes, potentially altering membrane fluidity and function. nih.gov This property is crucial for reaching intracellular targets. Furthermore, the introduction of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.
The effect of halogenation can be seen across different classes of bioactive molecules. In some β-carboline derivatives, a chlorine atom at the 6-position was evaluated for its effect on antitumor activity, where it was found to induce apoptosis. bohrium.com In another example, a chlorine-containing brominated imidazole (B134444) isolated from a marine sponge exhibited noteworthy antibacterial activity, highlighting the impact of the halogen atom. almozniq.com
Table 1: Comparative Activity of Halogenated vs. Non-Halogenated Analogues (Illustrative Examples) This table provides illustrative data from related compound classes to demonstrate the principle of halogenation effects.
| Compound Class | Analogue | Key Activity / Property | Reference |
|---|---|---|---|
| 1-Phenylbenzazepines | 6-Chloro substituted | Enhanced D1 Receptor Affinity | vader-bg.com |
| Tacrine Analogues | Halogenated derivatives | More potent and selective AChE inhibition | pharmtech.com |
| β-Carbolines | 3-Benzylamino-6-chloro-β-carboline | Induction of apoptosis | bohrium.com |
The amine group at the C-3 position of the chroman ring creates a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The specific (R)-configuration of (R)-6-chlorochroman-3-amine hydrochloride is critical, as biological systems, particularly protein targets like enzymes and receptors, are chiral. Consequently, enantiomers often exhibit significant differences in biological activity, a phenomenon known as stereoselectivity. nih.govrsc.org
The differential activity between enantiomers arises from the fact that only one enantiomer may fit optimally into the chiral binding site of a target protein. The "eutomer" is the more active enantiomer, while the "distomer," the less active one, may contribute to side effects or be inactive. For many neurologically active compounds, the stereochemistry of the amine is a determining factor for both potency and selectivity.
A clear example of this principle is seen in citalopram (B1669093) analogues, which feature a chiral center. pharmaoffer.comvaia.com SAR studies revealed that the S-enantiomer possesses significantly higher binding affinity for the serotonin (B10506) transporter (SERT) than the R-enantiomer. pharmaoffer.comvaia.com This demonstrates that the precise three-dimensional arrangement of the substituents around the chiral carbon is paramount for effective molecular recognition at the target site. pharmaoffer.com The pharmacokinetic profiles of enantiomers can also differ, with potential stereoselectivity in metabolism, distribution, and excretion. nih.gov
Table 2: Enantioselectivity in Biologically Active Amine Analogues (Illustrative Example) Data from citalopram analogues is used to illustrate the common principle of stereoselectivity.
| Compound | Enantiomer | SERT Binding Affinity (Ki, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| 5-Bromo-citalopram analogue | S-(+)-enantiomer | 1.04 | Highly selective for SERT over NET and DAT | pharmaoffer.com |
| 5-Bromo-citalopram analogue | R-(-)-enantiomer | Lower affinity than S-enantiomer | Retains selectivity but is less potent | pharmaoffer.com |
Design and Synthesis of this compound Analogues and Derivatives
Building upon the foundational SAR insights, the design and synthesis of new analogues aim to refine the molecule's properties. Modifications typically focus on positions that allow for synthetic accessibility and are predicted to influence target interactions, such as the 2-position of the chroman ring, the primary amine, and the development of more complex hybrid structures.
The 2-position of the chroman ring offers a site for introducing structural diversity. The nature of the substituent at this position can influence the conformation of the dihydropyran ring and introduce new points of interaction with a biological target. Synthetic methods have been developed to introduce various groups at this position, including aryl substituents.
For example, research on related chromone (B188151) structures has shown that introducing aryl groups at the C-2 position can yield compounds with potent biological activities. In a series of 2-aryl-8-bromo-6-chlorochroman-4-ones, the substituents at the 2-position were found to be important for activity as SIRT2 inhibitors. tandfonline.com Similarly, the synthesis of 2-aryl-6-diethylaminoquinazolinones, a related heterocyclic system, produced derivatives with significant anticancer activity, where the C-2 aryl group was designed to occupy a vacant space in the ligand-binding pocket of the target enzyme. researchgate.netresearchgate.net These examples suggest that modifying the 2-position of the (R)-6-chlorochroman-3-amine scaffold with different, potentially bulky, aryl groups could be a fruitful strategy for developing analogues with novel or enhanced activities.
The primary amino group at C-3 is a critical pharmacophoric element and a key site for modification. Its basicity allows for salt formation and enables hydrogen bonding interactions within a receptor pocket. Modifications such as N-alkylation or N-acylation can significantly alter the compound's steric profile, lipophilicity, and hydrogen bonding capacity. nih.govrsc.orgyoutube.comrsc.orgnih.gov For instance, SAR studies on 6-chloro-1-phenylbenzazepine analogues showed that an N-methyl substituent was better tolerated for D1 receptor affinity than N-H or a larger N-allyl group, indicating a sensitivity to the size of the substituent on the nitrogen atom. vader-bg.com
The hydrochloride salt form of the title compound is also a crucial, deliberately chosen feature. Most amine-containing drugs are formulated as salts to improve their physicochemical properties. nih.govbjcardio.co.ukwisdomlib.org The free base form of an amine is often an oil or a solid with poor water solubility and stability. reddit.com Converting the amine to its hydrochloride salt typically achieves several key objectives:
Enhanced Solubility and Bioavailability : Hydrochloride salts are generally much more soluble in water and physiological fluids than their corresponding free bases. vader-bg.compharmaoffer.comvaia.com This improved solubility facilitates a higher dissolution rate and better absorption, leading to enhanced bioavailability. vader-bg.compharmaoffer.com
Improved Stability : Salts are crystalline solids that are often more stable and have a longer shelf life than the free base, which can be susceptible to oxidation or degradation. pharmaoffer.comsciencemadness.org
Ease of Handling : Crystalline salts are easier to purify, handle, and formulate into solid dosage forms like tablets and capsules compared to oils or amorphous solids. reddit.com
While hydrochloride is a common and effective choice, the specific counter-ion can influence properties like hygroscopicity, polymorphism, and dissolution rate. pharmtech.comnih.gov The selection of hydrochloride represents a balance of desired properties for drug development, including low molecular weight, high solubility enhancement, and a well-established safety profile. pharmtech.comnih.gov
A more advanced design strategy involves creating hybrid compounds where the chroman-3-amine scaffold is linked to another pharmacophore to generate a molecule with dual or enhanced activity. One such approach is the development of peptidomimetics, where the chroman structure serves as a rigid scaffold to mimic the secondary structure of a peptide, such as a β-turn. nih.govchemdiv.com
β-turns are critical recognition motifs in many protein-protein and peptide-receptor interactions. nih.govchemdiv.com By using a rigid heterocyclic core like a chromone, it is possible to project amino acid side-chain analogues in a specific three-dimensional orientation that mimics a natural β-turn. For example, an efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones has been developed specifically for their use in creating chromone-based β-turn peptidomimetics. tandfonline.com These hybrid molecules are designed to be more stable to enzymatic degradation than natural peptides and may possess improved pharmacokinetic properties. nih.gov The synthesis of such complex molecules often involves multi-step solid-phase or solution-phase strategies to build the final structure. escholarship.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies on Chroman-3-amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical methodologies that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org In the context of drug discovery, QSAR models are instrumental in predicting the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective analogues. For chroman-3-amine derivatives, QSAR studies, particularly three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been pivotal in elucidating the structural requirements for their inhibitory activity against monoamine oxidases (MAO). nih.govnih.gov
3D-QSAR models correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov These models are represented by contour maps, which visually indicate regions where specific physicochemical properties are predicted to enhance or diminish biological activity.
While specific QSAR studies focusing exclusively on a series of this compound analogues are not extensively available in the public domain, broader QSAR studies on chromone, coumarin, and other related heterocyclic structures as MAO inhibitors provide valuable insights that can be extrapolated to understand the SAR of chroman-3-amines. nih.govnih.gov These studies consistently highlight the importance of the chroman scaffold as a key pharmacophore for MAO inhibition.
Detailed Research Findings from Analogous Series:
QSAR studies on various chroman-related structures have identified key structural features that influence their MAO inhibitory potency and selectivity. For instance, a 3D-QSAR study on a series of chromone derivatives as MAO-B inhibitors revealed the importance of steric and electrostatic interactions. The generated CoMFA and CoMSIA models showed good statistical significance, indicating their predictive power. nih.gov
In a representative 3D-QSAR study on a series of related monoamine oxidase inhibitors, the following statistical parameters were obtained, underscoring the robustness of the models.
Table 1: Statistical Parameters of a Representative 3D-QSAR Model for MAO Inhibitors
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.548 | A measure of the predictive ability of the model in internal cross-validation. A value > 0.5 is considered good. |
| r² (Non-cross-validated r²) | 0.909 | A measure of the correlation between the predicted and experimental activities for the training set. |
| Standard Error of Estimate | 0.373 | The standard deviation of the residuals. |
| F-statistic | 101.992 | A measure of the overall statistical significance of the model. |
| Predictive r² (for test set) | 0.842 | A measure of the predictive ability of the model for an external test set of compounds. |
The contour maps generated from such studies provide a visual guide for structural modifications. For example, CoMFA steric contour maps often indicate regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhanced activity. Similarly, electrostatic contour maps highlight areas where electropositive (blue contours) or electronegative (red contours) groups would be beneficial. nih.gov
For a hypothetical series of chroman-3-amine analogues, a QSAR study might yield data similar to that presented in Table 2, which illustrates the relationship between structural modifications and MAO-B inhibitory activity.
Table 2: Hypothetical QSAR Data for Chroman-3-amine Analogues as MAO-B Inhibitors
| Compound | R1 (Position 6) | R2 (Amine substituent) | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|---|---|
| 1 | -H | -H | 6.5 | 6.4 | 0.1 |
| 2 | -Cl | -H | 7.2 | 7.1 | 0.1 |
| 3 | -F | -H | 7.0 | 7.0 | 0.0 |
| 4 | -CH₃ | -H | 6.8 | 6.9 | -0.1 |
| 5 | -Cl | -CH₃ | 7.4 | 7.5 | -0.1 |
| 6 | -Cl | -C₂H₅ | 7.1 | 7.2 | -0.1 |
The insights from such QSAR models are invaluable for the rational design of new analogues. For instance, the models might suggest that an electron-withdrawing group like chlorine at the 6-position of the chroman ring is beneficial for activity, a feature present in this compound. Furthermore, the models could guide modifications on the 3-amino group to optimize interactions with the active site of the MAO enzyme.
Biological Targets and Mechanisms of Action for Chroman 3 Amine Scaffolds in Pre Clinical Research
Identification of Specific Protein Targets Interacted with by Chroman Derivatives
Pre-clinical studies have successfully identified specific proteins that interact with chroman-based compounds, primarily focusing on enzymes and receptors involved in significant disease pathways.
Sirtuins:
Sirtuins (SIRTs) are a class of enzymes that play a crucial role in cellular processes like aging and are implicated in neurodegenerative disorders and cancer. nih.govacs.org A series of substituted chroman-4-one and chromone (B188151) derivatives have been synthesized and evaluated as inhibitors of SIRT2. nih.govcancer.gov These studies found that substitutions at the 2-, 6-, and 8-positions of the chroman ring were important for activity, with larger, electron-withdrawing groups being favorable. nih.govcancer.gov Notably, many of the potent SIRT2 inhibitors demonstrated high selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.orgcancer.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. researchgate.netnih.govcancer.gov The research suggests that the chroman scaffold is a promising starting point for developing novel and selective SIRT2 inhibitors. nih.govcancer.gov
Interactive Table: SIRT2 Inhibition by Chroman Derivatives
| Compound | Substituents | SIRT2 Inhibition (% at 200 μM) | IC50 (μM) | Selectivity |
| 1k | 2-n-propyl | 76% | 10.6 | Selective vs SIRT1/3 |
| 1m | 6,8-dibromo-2-pentyl | >70% | 1.5 | Selective vs SIRT1/3 |
| 3a | 2-n-pentyl (chromone) | 82% | 5.5 | Selective vs SIRT1/3 |
| 1n | 2-isopropyl | 52% | N/A | N/A |
Data sourced from studies on substituted chroman-4-one and chromone derivatives. nih.govacs.org
Cholinesterases:
Cholinesterase (ChE) inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine. nih.govnih.gov The chromanone scaffold has been explored for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govnih.gov Studies on amino chromenone derivatives have shown that the amine group is crucial, engaging in hydrogen bonding interactions within the enzyme's binding pocket. nih.gov The bulkiness of substituents on the chroman ring can influence potency and selectivity between AChE and BuChE. nih.gov For example, some chromanone derivatives have shown balanced inhibitory activities against both human AChE and BuChE. nih.gov A study on spiroquinoxalinopyrrolidine embedded chromanone hybrids reported potent inhibition of both enzymes, with one fluorinated compound showing IC50 values of 3.20 μM for AChE and 18.14 μM for BuChE. nih.gov
The interaction of chroman derivatives extends to receptor systems critical in neurotransmission and cellular signaling.
Adenosine (B11128) Receptors:
Adenosine receptors, particularly the A1 and A2A subtypes, are high-affinity receptors for adenosine and play a role in various physiological processes in the brain. mdpi.com The A2A receptor, for instance, is known to interact with other receptor systems, such as the dopamine (B1211576) D2 receptor, modulating neurotransmitter release. mdpi.comnih.gov While direct studies linking (R)-6-chlorochroman-3-amine hydrochloride to adenosine receptors are not prominent in the provided search results, the general exploration of heterocyclic compounds in modulating these receptors is an active area of research. nih.gov The development of ligands that can selectively bind to adenosine receptor subtypes is crucial for creating targeted therapeutic agents. nih.gov
Investigation of Cellular Pathways Modulated by Chroman-3-amine (B1202177) Derivatives
The effects of chroman derivatives are not limited to direct protein interaction but extend to the modulation of complex cellular pathways. The inhibition of SIRT2 by chroman-4-one derivatives, for example, leads to the hyperacetylation of α-tubulin. nih.govacs.org This is significant because SIRT2 is involved in cell cycle regulation, and its inhibition can consequently halt tumor growth. nih.govacs.org Furthermore, SIRT2 inhibition has been shown to decrease neuronal cell death, linking this pathway to potential treatments for neurodegenerative conditions like Parkinson's disease. nih.gov Some chroman-4-one based SIRT2 inhibitors have demonstrated antiproliferative effects in cancer cell lines, which correlate with their SIRT2 inhibition potency and an increase in the acetylation level of α-tubulin. helsinki.fi
Molecular Interactions and Binding Modes through Advanced Computational Methods
To understand the interaction between chroman derivatives and their biological targets at a molecular level, advanced computational techniques are employed.
Molecular docking is a computational method used to predict the binding conformation and affinity between a ligand and a target protein. nih.gov This technique has been widely applied to study chroman derivatives. Docking studies on chromanone hybrids as cholinesterase inhibitors have shown results consistent with in vitro experimental findings, helping to elucidate the binding modes within the active sites of AChE and BChE. nih.gov Similarly, molecular docking has been used to investigate the interaction of chroman-based compounds with targets for anticancer activity, such as PI3Kα and gamma-secretase. researchgate.netmdpi.com
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of these interactions over time. nih.govnih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding, offering insights into the stability of the complex. nih.gov For example, MD simulations of chromanone hybrids with cholinesterases helped to confirm better binding compared to standard drugs, consistent with experimental observations. nih.gov
Interactive Table: Molecular Docking of Chroman Derivatives
| Compound Class | Target Protein | Key Findings |
| Chromanone-thiadiazole | Gamma secretase | Molecules displayed binding to the active site. researchgate.net |
| Spiro-chromanone hybrids | AChE/BChE | Binding modes consistent with in-vitro inhibition data. nih.gov |
| Quinolone-carboxamides | PI3Kα | Derivatives occupy the binding site and engage with key residues. mdpi.com |
| Chromenone derivatives | AChE/BChE | Amine group engages in hydrogen bonding in the binding pocket. nih.gov |
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to generate a predicted structure. nih.govnih.gov This method builds a model of the target protein based on the known structure of a related homologous protein (a template). nih.govnih.gov This technique is crucial for enabling structure-based drug design efforts like molecular docking when an experimental structure is lacking. nih.gov For instance, a homology model of SIRT2 was used to propose a binding mode for chroman-4-one inhibitors that was consistent with the observed structure-activity relationship (SAR) data. helsinki.fi The accuracy of the generated model is critical and is often assessed using various validation tools and scoring functions. nih.gov
Computational Chemistry and in Silico Approaches in R 6 Chlorochroman 3 Amine Hydrochloride Research
Molecular Modeling and Conformational Analysis of Chroman-3-amines
Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. A critical aspect of molecular modeling is conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govorganicchemistrytutor.com For a molecule like (R)-6-chlorochroman-3-amine, understanding its preferred three-dimensional shape is crucial as this dictates how it can interact with biological macromolecules.
The chroman ring system is not planar and can adopt various conformations. The dihydropyran ring of the chroman scaffold typically exists in a half-chair or sofa conformation. The position and orientation of the amine group at the 3-position are of particular interest. The stability of different conformers is determined by factors such as torsional strain, steric hindrance, and intramolecular interactions. organicchemistrytutor.comimperial.ac.uk For instance, the amine substituent can exist in either an axial or an equatorial position, and the energy difference between these states can influence the molecule's biological activity.
Computational methods, such as molecular mechanics, are employed to calculate the potential energy of different conformers, allowing for the identification of the most stable, low-energy conformations. nih.gov These studies can predict the most likely shapes the molecule will adopt in a biological environment. For example, analysis can reveal the dihedral angles and the relative positioning of the chlorophenyl group and the amine function, which are key features for molecular recognition by a target protein.
| Conformer | Amine Position | Dihedral Angle (O-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | Equatorial | 175° | 0.00 | 75.3 |
| 2 | Axial | 65° | 1.5 | 24.7 |
| 3 | Equatorial (Twist-Boat) | -45° | 5.2 | <0.1 |
Virtual Screening and Ligand-Based Drug Design for Chroman Scaffolds
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) is a powerful strategy. nih.govazolifesciences.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For the chroman scaffold, LBDD can be used to identify new compounds with potentially desirable biological effects.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. core.ac.ukyoutube.com In the context of LBDD, this can involve searching for molecules that are structurally similar to a known active compound, such as a chroman derivative. nih.gov This can be done using 2D similarity, which compares the chemical graphs, or 3D similarity, which compares the shapes and electrostatic properties of the molecules.
Another LBDD method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific target. By analyzing a set of known active chroman derivatives, a pharmacophore model can be built and then used to screen virtual libraries for new and diverse scaffolds that fit the model. researchgate.net
| Step | Description | Method | Outcome |
|---|---|---|---|
| 1 | Library Preparation | Curation of a large chemical database (e.g., ZINC, Enamine) | A library of millions of virtual compounds |
| 2 | Pharmacophore Model Generation | Based on a set of active chroman derivatives | A 3D model of essential interaction features |
| 3 | Virtual Screening | Fitting library compounds to the pharmacophore model | A ranked list of compounds that match the model |
| 4 | Filtering and Selection | Application of drug-likeness filters (e.g., Lipinski's Rule of Five) and visual inspection | A smaller, refined list of "hit" compounds for further investigation |
Prediction of Target Interactions and Binding Affinity
A key goal of in silico research is to predict which biological macromolecules a compound like (R)-6-chlorochroman-3-amine hydrochloride might interact with and how strongly it will bind. This is the domain of molecular docking and binding free energy calculations.
Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com If the 3D structure of a potential protein target is known, (R)-6-chlorochroman-3-amine can be "docked" into the protein's binding site. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site and uses a scoring function to rank them. columbia.edu This can reveal plausible binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the protein.
Following docking, more computationally intensive methods can be used to estimate the binding affinity, which is a measure of the strength of the interaction. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can calculate the free energy of binding. nih.gov While these predictions have limitations, they are invaluable for comparing a series of related compounds and prioritizing those with the highest predicted affinity. ewha.ac.krresearchgate.net More rigorous methods like free energy perturbation (FEP) can provide even more accurate predictions of relative binding affinities. nih.gov
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| (R)-6-chlorochroman-3-amine | -8.5 | -9.2 | H-bond with Glu15, Pi-cation with Lys33 |
| Derivative A | -9.1 | -9.8 | H-bond with Glu15, Pi-cation with Lys33, Hydrophobic contact with Leu83 |
| Derivative B | -7.8 | -8.1 | H-bond with Glu15 |
In Silico Studies for Lead Optimization and Derivative Prioritization
Once an initial "hit" or "lead" compound like (R)-6-chlorochroman-3-amine is identified, computational methods can guide its optimization into a more potent and selective drug candidate. nih.gov This process, known as lead optimization, involves making systematic chemical modifications to the lead compound and evaluating the impact of these changes on its properties.
In silico techniques allow for the rapid virtual synthesis and evaluation of a large number of derivatives. nih.gov For example, different substituents could be virtually added to the chroman ring or the amine group of (R)-6-chlorochroman-3-amine. These virtual derivatives can then be assessed for their predicted binding affinity, as well as for other important properties like solubility, metabolic stability, and potential toxicity (ADMET properties). This allows chemists to prioritize which derivatives are most promising to synthesize and test in the laboratory.
Strategies such as fragment-based lead discovery can also be applied, where computational methods are used to "grow" a fragment in the binding site, or to "link" two different fragments together to create a novel, potent molecule. frontiersin.org By combining predictive models for both efficacy and safety, computational chemistry provides a powerful platform for efficiently navigating the complex process of lead optimization and prioritizing the most promising derivatives for further development. nih.gov
| Derivative | Modification | Predicted Affinity (ΔG) | Predicted Solubility | Predicted Toxicity Risk | Overall Priority |
|---|---|---|---|---|---|
| Lead Compound | - | -9.2 | Moderate | Low | - |
| Derivative 1 | Add -OH to phenyl ring | -9.5 | High | Low | High |
| Derivative 2 | Replace -Cl with -F | -9.1 | Moderate | Low | Medium |
| Derivative 3 | Add methyl to amine | -8.5 | Moderate | Medium | Low |
Advanced Analytical and Spectroscopic Characterization of R 6 Chlorochroman 3 Amine Hydrochloride and Its Enantiomers
Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., HPLC, GC)
The separation of enantiomers is a critical step in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely utilized for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a cornerstone for determining the enantiomeric purity of compounds like 6-chlorochroman-3-amine. This technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective for the resolution of chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The differential stability of these complexes results in different retention times for the (R) and (S) enantiomers.
For amines that lack a strong chromophore, a pre-column derivatization step is often necessary to enhance UV detection and improve chromatographic resolution. nih.gov For instance, a primary amine like 6-chlorochroman-3-amine can be derivatized with an agent like p-toluenesulfonyl chloride to introduce a chromophore, making it readily detectable by a UV detector. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. yakhak.orgchromatographyonline.com The addition of small amounts of additives such as diethylamine (B46881) or a combination of trifluoroacetic acid and triethylamine (B128534) can significantly improve peak shape and resolution. nih.govchromatographyonline.com
A typical screening approach for chiral primary amines might involve using a mobile phase of 80:20 hexane-ethanol with 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine. chromatographyonline.com The resolution between the enantiomeric peaks is a key parameter, with a resolution value greater than 4.0 being indicative of excellent separation. nih.gov
Gas Chromatography (GC):
Chiral GC is another valuable technique for the enantiomeric separation of volatile or semi-volatile chiral amines. researchgate.net This method utilizes capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These CSPs create a chiral environment within the column, allowing for the differential interaction and subsequent separation of enantiomers. gcms.cz
Similar to HPLC, derivatization can be employed in GC to increase the volatility of the amine and enhance chiral recognition. researchgate.net The separation of enantiomers in GC is influenced by factors such as the type of cyclodextrin (B1172386) derivative used in the stationary phase, the column temperature program, and the carrier gas flow rate. gcms.cz
Table 1: Comparison of Chiral Chromatography Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase. | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Typical Analytes | Wide range of non-volatile and semi-volatile compounds. | Volatile and semi-volatile compounds. |
| Stationary Phases | Polysaccharide derivatives, proteins, cyclodextrins, etc. yakhak.orgnih.gov | Derivatized cyclodextrins, amino acid derivatives. researchgate.netgcms.cz |
| Derivatization | Often used to add a chromophore for UV detection. nih.gov | Often used to increase volatility and improve separation. researchgate.net |
| Advantages | Wide applicability, robust, various detection methods. researchgate.netyakhak.org | High resolution, fast analysis times for volatile compounds. researchgate.netgcms.cz |
Spectroscopic Methods for Structure Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the chemical structure and determining the three-dimensional arrangement of atoms in a molecule.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. researchgate.net
To determine the absolute configuration, the phenomenon of anomalous scattering is utilized, which is particularly effective when a heavy atom (an atom with a high atomic number, such as chlorine) is present in the molecule. thieme-connect.de The chlorine atom in 6-chlorochroman-3-amine hydrochloride serves as an excellent anomalous scatterer. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry at the chiral center can be unambiguously assigned as either (R) or (S). thieme-connect.de
The process involves growing a suitable single crystal of the enantiomerically pure hydrochloride salt. The crystal is then mounted on a diffractometer, and a full dataset of diffraction intensities is collected. nih.gov The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, provides unequivocal proof of the molecule's three-dimensional structure and its absolute configuration. nih.govnih.gov
Mass Spectrometry and High-Resolution Techniques for Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of (R)-6-chlorochroman-3-amine. rsc.org
In a typical electrospray ionization (ESI) mass spectrum, the compound will be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. rsc.org
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the different parts of the molecule. For example, the fragmentation of the protonated 6-chlorochroman-3-amine would likely show losses corresponding to the amine group and fragmentation of the chroman ring system.
While standard mass spectrometry cannot differentiate between enantiomers, it can be coupled with a chiral separation technique like HPLC or GC (LC-MS or GC-MS) to provide both separation and identification. nih.govnih.gov This hyphenated approach is extremely powerful for the analysis of chiral compounds in complex matrices. Ultra-high-resolution mass spectrometry (UHRMS) offers even greater resolving power, which can be beneficial in complex analyses. nih.gov
Intellectual Property and Patent Landscape of Chroman 3 Amine Hydrochloride Compounds
Patent Protection Strategies for Novel Chroman-3-amine (B1202177) Compositions of Matter
For innovators working with novel chroman-3-amine compositions, a multi-layered patent strategy is crucial for robust intellectual property protection. This involves not only claiming the new chemical entity itself but also its various aspects, from synthesis to application.
A primary strategy is to file for a composition of matter patent, which protects the novel chroman-3-amine derivative itself. This is the strongest form of patent protection as it covers the molecule regardless of its method of production or use. To be successful, the new compound must be novel, non-obvious, and have a specific, substantial, and credible utility.
In addition to the composition of matter, patent protection can be sought for:
Novel Synthesis Processes: Claiming a new, inventive, and efficient method for producing a known or novel chroman-3-amine compound can provide a significant competitive advantage. This can include the use of new catalysts, solvent systems, or purification techniques.
Specific Enantiomers: For chiral compounds like (R)-6-chlorochroman-3-amine hydrochloride, a patent can be directed to a specific stereoisomer, which may exhibit superior therapeutic properties compared to the racemic mixture or other isomers.
Polymorphs and Salts: Different crystalline forms (polymorphs) or salt forms of a chroman-3-amine compound can have different physical properties, such as solubility and stability. These forms can be independently patentable.
New Formulations: A patent can also protect a novel formulation containing a chroman-3-amine derivative, which might enhance its delivery, stability, or efficacy.
Methods of Use: If a novel chroman-3-amine compound is found to have a specific therapeutic application, a method of use patent can be obtained to protect the use of that compound for treating a particular disease or condition.
Filing a provisional patent application early in the research and development process can be a strategic move. This establishes an early priority date and allows for further development and data collection before filing a non-provisional application. Furthermore, for global protection, an international patent application under the Patent Cooperation Treaty (PCT) can streamline the process of seeking patent protection in multiple countries.
Future Directions and Emerging Research Avenues for R 6 Chlorochroman 3 Amine Hydrochloride
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency
The synthesis of chiral molecules like (R)-6-chlorochroman-3-amine hydrochloride is a critical aspect of its development. Future research will increasingly focus on creating synthetic pathways that are not only efficient but also environmentally sustainable. The development of new drugs often involves strengthening regulatory guidance concerning chirality, underscoring the need for robust and precise synthetic methods. enamine.net Key future directions include:
Asymmetric Catalysis: Moving beyond classical resolution, which is inherently limited to a 50% theoretical yield, future efforts will likely concentrate on developing novel asymmetric catalytic methods. This could involve transition-metal catalysis or organocatalysis to directly set the stereocenter at the C3 position of the chroman ring, maximizing atom economy and reducing waste.
Biocatalysis: The use of enzymes (e.g., transaminases) offers a highly selective and environmentally benign route to chiral amines. Research into engineering enzymes specifically for the synthesis of (R)-6-chlorochroman-3-amine or related precursors could provide a scalable and highly efficient green alternative to traditional chemical methods.
Flow Chemistry: Continuous flow manufacturing processes can offer significant advantages over batch production, including improved safety, better reaction control, higher yields, and easier scalability. Developing a continuous flow synthesis for this compound would represent a major advance in its manufacturing efficiency.
Green Chemistry Principles: Future synthetic strategies will aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and design processes where the primary by-products are benign. This includes exploring syntheses in aqueous media or using recyclable catalysts.
Exploration of New Biological Targets and Therapeutic Applications for Chroman-3-amine (B1202177) Scaffolds
The chroman scaffold is a versatile platform that has been investigated for a multitude of biological activities. mdpi.com Research into chromone (B188151) and chromanone-based molecules, which share the core chroman structure, has identified numerous potential targets, suggesting new therapeutic areas for (R)-6-chlorochroman-3-amine derivatives. nih.govnih.gov
Recent studies have highlighted the potential for chroman derivatives to act as inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. nih.gov This opens a significant new avenue for developing chroman-3-amine-based agents for oncology. Furthermore, the chromone scaffold has been extensively studied for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.gov This research has identified several relevant targets. researchgate.netnih.govnih.gov
The exploration of these and other targets could lead to the development of novel therapeutics based on the (R)-6-chlorochroman-3-amine scaffold for a range of unmet medical needs.
| Potential Biological Target | Therapeutic Area | Rationale Based on Chroman/Chromone Scaffold Research |
| PD-1/PD-L1 | Immuno-Oncology | Chroman-like molecules have been identified as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction. nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | The chromone scaffold is a key feature in multi-target-directed ligands designed to inhibit AChE. nih.govnih.gov |
| Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | Chromone derivatives have shown potent inhibitory activity against BuChE. nih.govnih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | The 2-styrylchromone structure is considered a useful scaffold for designing novel MAO-B inhibitors. nih.gov |
| Sigma (σ) Receptors | Neurodegenerative Diseases | Chromanone derivatives have demonstrated high affinity for both σ1 and σ2 receptors, which are implicated in Alzheimer's disease. nih.gov |
| 15-Lipoxygenase (15-LOX) | Inflammatory Diseases | Chromenopyridine derivatives have shown inhibitory activity against 15-LOX, suggesting anti-inflammatory potential. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Chroman-3-amine Drug Discovery
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netlibrarynmu.com This data-driven approach can be powerfully applied to the development of drugs based on the chroman-3-amine scaffold. librarynmu.com The traditional drug discovery process is notoriously long and expensive, with a high failure rate. librarynmu.comnih.gov AI and ML offer tools to mitigate these challenges. nih.govdrughunter.com
Future research on this compound and its analogues will benefit from:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which chroman-3-amine derivatives might be effective. librarynmu.comnih.gov
Virtual Screening and Hit Identification: ML models can rapidly screen massive virtual libraries of chroman-3-amine analogues against a target protein's structure, predicting binding affinity and identifying the most promising hits for synthesis and testing. librarynmu.com This is significantly faster and less resource-intensive than traditional high-throughput screening. drughunter.com
ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net ML models can be trained to predict these properties for novel chroman-3-amine analogues early in the design phase, allowing chemists to prioritize compounds with a higher likelihood of success. librarynmu.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. For instance, a model could generate novel chroman-3-amine derivatives optimized for binding to a specific target while maintaining drug-like properties. deep-pharma.tech
Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel analogues, analyzing vast reaction databases to suggest the best pathways. researchgate.net
Expansion of Structure-Based Drug Design Efforts for Optimizing this compound Analogues
Structure-based drug design (SBDD) is a powerful paradigm for rationally optimizing lead compounds. This approach relies on knowledge of the three-dimensional structure of the biological target, often obtained through X-ray crystallography or predicted by advanced AI tools like AlphaFold. nih.gov For this compound analogues, SBDD offers a precise path to enhancing therapeutic properties.
A recent study on chroman derivatives as PD-L1 inhibitors highlights this potential. nih.gov Researchers used molecular dynamics simulations and binding free energy calculations to predict that the (R)-enantiomer would have superior inhibitory activity compared to the (S)-enantiomer, a finding later confirmed by bioassays and X-ray structural analysis. nih.gov
Future SBDD efforts will focus on:
High-Resolution Structural Analysis: Obtaining crystal structures of various chroman-3-amine analogues bound to their biological targets (e.g., PD-L1, cholinesterases, sigma receptors) will provide invaluable insights into the specific molecular interactions driving binding and activity.
Computational Modeling: Molecular docking and molecular dynamics simulations will be used to model the binding of virtual libraries of new analogues. This allows for the in-silico evaluation of how modifications to the chroman scaffold—such as altering substituents on the aromatic ring or the amine—affect target engagement.
Structure-Activity Relationship (SAR) Development: By systematically synthesizing and testing analogues designed with computational guidance, researchers can build a detailed SAR map. This map clarifies which chemical modifications lead to improved potency, selectivity, and pharmacokinetic properties, guiding the optimization process toward a clinical candidate.
Role of this compound as a Chiral Building Block in Complex Molecule Synthesis
The demand for enantiomerically pure compounds in drug development is continually increasing, as biological targets are inherently chiral and often interact differently with different stereoisomers of a drug. enamine.net this compound serves as a valuable chiral building block, providing a structurally defined and stereochemically pure starting point for the synthesis of more complex molecules. enamine.netbldpharm.com
The utility of this compound as a chiral building block stems from several key features:
Defined Stereochemistry: The (R)-configuration at the C3 position is fixed, allowing chemists to build additional complexity onto the molecule without needing to control this specific stereocenter.
Rigid Scaffold: The fused bicyclic chroman system provides a conformationally constrained framework. This rigidity is often desirable in drug design as it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
Functional Groups for Derivatization: The primary amine and the chloro-substituted aromatic ring are versatile functional handles. The amine can be readily modified to form amides, ureas, sulfonamides, or used in reductive amination reactions. The chlorine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, enabling extensive exploration of the chemical space.
Future research will likely see the use of this compound as a key starting material in the synthesis of complex natural products or in the creation of diverse chemical libraries for screening against new biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
